molecular formula C13H15N3O3S B5593816 methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate

methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate

Cat. No. B5593816
M. Wt: 293.34 g/mol
InChI Key: QCJVWIXUFOACDF-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a broader category of chemical compounds known for their varied applications in materials science, pharmaceuticals, and chemical synthesis. Its molecular structure suggests potential for unique interactions and reactivities, contributing to its significance in research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic substrates. For example, the synthesis of related oxadiazole derivatives has been achieved through reactions involving key intermediates like methyl acetoacetate and various amine or phenol derivatives under specific conditions to ensure the formation of the desired oxadiazole ring and subsequent thioacetate functionalization (Chen et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds often features intramolecular hydrogen bonding and intermolecular interactions, such as C—H⋯π and C—H⋯O, which are crucial for stabilizing the crystal structure and influencing its chemical reactivity and physical properties (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving these compounds often leverage the reactive sites on the oxadiazole ring and the dimethylamino group, facilitating transformations into various functionalized derivatives. These reactions are significant for exploring the chemical space around these cores for potential applications (Ali et al., 2012).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are heavily influenced by the molecular structure and intermolecular interactions present within these compounds. Studies often focus on crystallography to elucidate these aspects (Pu et al., 2005).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological molecules are central to understanding the utility of these compounds in various applications. The presence of the oxadiazole ring and dimethylamino group contributes to a range of potential chemical behaviors, making these compounds versatile intermediates in organic synthesis and potential candidates for pharmaceutical development (Mabkhot et al., 2019).

Scientific Research Applications

Anticancer Potential

A study by Mabkhot et al. (2019) highlighted the synthesis of thiazolidinone derivatives, including compounds structurally related to methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate. These compounds exhibited moderate anticancer activity, suggesting potential applications in cancer research and treatment. The specific compound was characterized using spectral analysis and X-ray crystallography, with a focus on its geometric parameters and NMR spectra (Mabkhot et al., 2019).

Corrosion Inhibition

Research by Quraishi and Sharma (2005) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. This study is relevant as it provides insight into the potential application of related compounds like methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate in industrial settings, particularly for protecting metals from corrosion (Quraishi & Sharma, 2005).

Antimicrobial Activity

A study by Fuloria et al. (2009) involved synthesizing oxadiazole derivatives and evaluating their antimicrobial properties. Compounds including those similar to methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate were found effective against certain bacterial strains, highlighting its potential use in developing new antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

methyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-16(2)10-6-4-9(5-7-10)12-14-15-13(19-12)20-8-11(17)18-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJVWIXUFOACDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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